molecular formula C26H22O6 B284668 methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate

methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B284668
M. Wt: 430.4 g/mol
InChI Key: CJWMLOQUSDSAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate in lab experiments is its potential to exhibit multiple pharmacological effects. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a versatile tool for drug development. However, one limitation of using this compound in lab experiments is the lack of comprehensive data on its toxicity and side effects.

Future Directions

There are several future directions for the research and development of methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate. One potential direction is to investigate the efficacy of this compound in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the optimal dosage and administration route of this compound for therapeutic use. Finally, the potential toxicity and side effects of this compound need to be thoroughly investigated to ensure its safety for human use.
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research fields. This compound exhibits anti-inflammatory, antioxidant, and anticancer properties and has the potential to be developed into a therapeutic agent for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis method of methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate involves the reaction of 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, and 2,5-dimethylphenol with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to esterification with methanol and benzoic acid to yield the final product.

Scientific Research Applications

Methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

Properties

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 4-[[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl]oxymethyl]benzoate

InChI

InChI=1S/C26H22O6/c1-16-4-5-17(2)22(12-16)32-24-15-31-23-13-20(10-11-21(23)25(24)27)30-14-18-6-8-19(9-7-18)26(28)29-3/h4-13,15H,14H2,1-3H3

InChI Key

CJWMLOQUSDSAEM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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